sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK 0524 sodium salt involves several steps, starting from commercially available starting materials. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide and dichloromethane .
Industrial Production Methods
Industrial production of MK 0524 sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MK 0524 sodium salt undergoes several types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted benzyl derivatives .
Scientific Research Applications
MK 0524 sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of prostaglandin D2 receptor antagonists.
Biology: Employed in studies investigating the role of prostaglandin D2 in various biological processes, such as inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions like allergic rhinitis and niacin-induced flushing.
Industry: Utilized in the development of new drugs targeting prostaglandin D2 receptors.
Mechanism of Action
MK 0524 sodium salt exerts its effects by selectively antagonizing the prostaglandin D2 receptor 1 (DP1). This receptor is involved in the accumulation of cyclic adenosine monophosphate (cAMP) in platelets and other cells. By inhibiting this receptor, MK 0524 sodium salt blocks the effects of prostaglandin D2, such as vasodilation and nasal congestion . The molecular targets include the DP1 receptor, and the pathways involved are primarily related to cAMP signaling .
Comparison with Similar Compounds
Similar Compounds
MK-0343: Another prostaglandin D2 receptor antagonist with similar properties.
MK-0608: A compound with a different mechanism but also targets prostaglandin pathways.
KN-93: A calcium/calmodulin-dependent protein kinase II inhibitor with some overlapping biological effects.
Uniqueness
MK 0524 sodium salt is unique due to its high selectivity and potency for the DP1 receptor. Its ability to block prostaglandin D2-induced responses with minimal off-target effects makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18ClFNNaO4S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate |
InChI |
InChI=1S/C21H19ClFNO4S.Na/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
DWCYUNBVZHNVET-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Origin of Product |
United States |
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